Physicochemical Properties of Ethyl Pentadecanoate: A Technical Guide
Physicochemical Properties of Ethyl Pentadecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl pentadecanoate (CAS No. 41114-00-5), the ethyl ester of pentadecanoic acid, is a fatty acid ethyl ester (FAEE) with the molecular formula C17H34O2.[1][2] It is a colorless to pale yellow liquid characterized by a pleasant, fruity odor.[3] This compound is utilized in the food and fragrance industries as a flavoring and fragrance agent and is also found in cosmetic formulations for its emollient properties. In the research and development sector, ethyl pentadecanoate serves as a standard in the study of lipid metabolism and fatty acid synthesis. Its potential as a carrier in drug delivery systems is also being explored. This document provides a comprehensive overview of its core physicochemical properties, outlines standard experimental protocols for their determination, and illustrates its functional relationships.
Core Physicochemical Properties
The quantitative physicochemical data for ethyl pentadecanoate are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C17H34O2 | |
| Molecular Weight | 270.45 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Melting Point | 11 - 14 °C | |
| Boiling Point | 312 - 314 °C at 760 mmHg 157 - 159 °C at 5 mmHg | |
| Density | 0.858 - 0.866 g/mL at 20-25 °C | |
| Refractive Index | n20/D 1.439 - 1.440 | |
| Solubility | Insoluble in water (0.01172 mg/L at 25 °C est.) Soluble in alcohol | |
| Vapor Pressure | 0.000470 mmHg at 25 °C (est.) | |
| Flash Point | 141.67 °C (287.00 °F) TCC | |
| logP (Octanol/Water) | 5.641 - 7.409 (est.) |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of fatty acid esters like ethyl pentadecanoate are well-established. The following sections describe generalized methodologies based on standard procedures.
Determination of Melting Point
The melting point of fats and fatty acid esters is determined using the capillary tube method.
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Sample Preparation: The sample is first melted and filtered to remove impurities and moisture. Several clean capillary tubes are dipped into the liquid sample to a height of approximately 10 mm. The end of the tube containing the sample is then fused shut. The tubes are refrigerated at 4-10°C for at least 16 hours to ensure complete crystallization.
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Apparatus: A standard melting point apparatus is used, consisting of a heated bath (e.g., water or oil), a calibrated thermometer, and a means for gentle agitation.
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Procedure: The capillary tube is attached to the thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is immersed in the bath, which is heated at a controlled rate (e.g., 0.5°C per minute). The melting range is recorded from the temperature at which the substance begins to melt to the temperature at which it becomes a completely clear liquid. Differential Scanning Calorimetry (DSC) is another advanced method that provides highly accurate melting point data by measuring the heat flow required to melt the sample.
Determination of Boiling Point
The boiling point is determined at a given atmospheric pressure. OECD Guideline 103 outlines several suitable methods.
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Apparatus: Methods include using an ebulliometer, dynamic vapor pressure measurement, or distillation apparatus. For small sample volumes, the Siwoloboff method is appropriate.
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Procedure (Distillation Method): The substance is placed in a distillation flask connected to a condenser and a calibrated thermometer. The flask is heated, and the vapor temperature is recorded when the substance is boiling and a stable temperature is reached. This temperature is the boiling point at the recorded atmospheric pressure.
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Pressure Correction: Boiling points measured at pressures other than standard atmospheric pressure (760 mmHg or 101.325 kPa) must be corrected.
Determination of Density
For liquids like ethyl pentadecanoate, density is typically determined using a pycnometer, hydrometer, or digital density meter based on Archimedes' principle.
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Apparatus: A pycnometer (a glass flask with a precise volume), a balance accurate to at least 0.001 g, and a temperature-controlled water bath.
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Procedure:
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The mass of the clean, dry pycnometer is accurately measured.
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The pycnometer is filled with the sample liquid, and care is taken to avoid air bubbles.
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The filled pycnometer is placed in a thermostatic bath at a specified temperature (e.g., 20°C) until thermal equilibrium is reached.
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The mass of the pycnometer and the liquid is measured.
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The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
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Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is determined using a refractometer.
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Apparatus: A standard refractometer (e.g., Abbé refractometer) with a temperature-controlled prism and a monochromatic light source (typically a sodium D line, 589 nm).
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Procedure:
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The refractometer prisms are cleaned and dried.
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A few drops of the liquid sample are placed on the lower prism.
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The prisms are closed, and the sample is allowed to reach the set temperature (e.g., 20°C).
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The light source is positioned, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
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The refractive index is read directly from the instrument's scale.
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Determination of Partition Coefficient (logP o/w)
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. The Shake Flask Method (OECD Guideline 107) and the HPLC Method (OECD Guideline 117) are commonly used.
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Shake Flask Method (OECD 107):
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A solution of the test substance in n-octanol (pre-saturated with water) is prepared.
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This solution is mixed with a predetermined volume of water (pre-saturated with n-octanol) in a vessel.
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The mixture is agitated until equilibrium is reached.
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The phases are separated, typically by centrifugation.
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The concentration of the substance in each phase is determined using a suitable analytical method (e.g., GC, HPLC).
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The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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HPLC Method (OECD 117): This method uses reversed-phase high-performance liquid chromatography to estimate logP by correlating the retention time of the substance with that of known standards with defined logP values.
Logical Relationships and Applications
The following diagram illustrates the relationships between the properties of ethyl pentadecanoate and its diverse applications.
Safety and Handling
Ethyl pentadecanoate is considered to be of low hazard to human health under normal use conditions. However, standard laboratory safety practices should always be observed. This includes avoiding contact with skin and eyes, preventing inhalation of fumes, and using the substance in a well-ventilated area. Personal protective equipment such as safety glasses and gloves is recommended. The substance is stable under normal conditions but should be kept away from strong oxidizing agents and sources of ignition. For detailed safety information, consult the appropriate Safety Data Sheet (SDS).
